![molecular formula C25H24N2O3 B247560 2-(biphenyl-4-yloxy)-1-[4-(phenylcarbonyl)piperazin-1-yl]ethanone](/img/structure/B247560.png)
2-(biphenyl-4-yloxy)-1-[4-(phenylcarbonyl)piperazin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzoyl-4-[([1,1’-biphenyl]-4-yloxy)acetyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used in pharmaceutical applications. This compound, in particular, features a benzoyl group, a biphenyl moiety, and a piperazine ring, making it a molecule of interest in medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzoyl-4-[([1,1’-biphenyl]-4-yloxy)acetyl]piperazine typically involves multiple steps, starting with the preparation of the biphenyl ether intermediate. This intermediate is then reacted with piperazine under specific conditions to form the final product.
-
Preparation of Biphenyl Ether Intermediate:
Reagents: 4-bromobiphenyl, sodium hydroxide, and acetyl chloride.
Conditions: The reaction is carried out in an organic solvent such as dichloromethane at a controlled temperature.
Procedure: 4-bromobiphenyl is reacted with sodium hydroxide to form the corresponding phenoxide, which is then acetylated using acetyl chloride to yield the biphenyl ether intermediate.
-
Formation of the Final Product:
Reagents: Biphenyl ether intermediate, piperazine, and benzoyl chloride.
Conditions: The reaction is typically conducted in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The biphenyl ether intermediate is reacted with piperazine in the presence of benzoyl chloride to form 1-Benzoyl-4-[([1,1’-biphenyl]-4-yloxy)acetyl]piperazine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzoyl-4-[([1,1’-biphenyl]-4-yloxy)acetyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Alkylated piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Benzoyl-4-[([1,1’-biphenyl]-4-yloxy)acetyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-Benzoyl-4-[([1,1’-biphenyl]-4-yloxy)acetyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl moiety may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar or charged residues. This compound may modulate biological pathways by inhibiting or activating specific proteins, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
- 1-Benzyl-4-(2-((1,1’-biphenyl)-4-yloxy)ethyl)piperazine
- 1-Benzoyl-4-(2-((1,1’-biphenyl)-4-yloxy)ethyl)piperazine
Comparison: Compared to similar compounds, 1-Benzoyl-4-[([1,1’-biphenyl]-4-yloxy)acetyl]piperazine is unique due to its specific substitution pattern and the presence of both benzoyl and biphenyl groups. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C25H24N2O3 |
|---|---|
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
1-(4-benzoylpiperazin-1-yl)-2-(4-phenylphenoxy)ethanone |
InChI |
InChI=1S/C25H24N2O3/c28-24(19-30-23-13-11-21(12-14-23)20-7-3-1-4-8-20)26-15-17-27(18-16-26)25(29)22-9-5-2-6-10-22/h1-14H,15-19H2 |
InChI-Schlüssel |
VHODOZWWPSQGKY-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Kanonische SMILES |
C1CN(CCN1C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


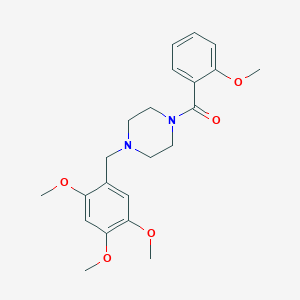
![(2-METHOXYPHENYL)[4-(4-METHYLCYCLOHEXYL)PIPERAZINO]METHANONE](/img/structure/B247481.png)
![(2-METHOXYPHENYL)[4-(4-PHENYLCYCLOHEXYL)PIPERAZINO]METHANONE](/img/structure/B247484.png)
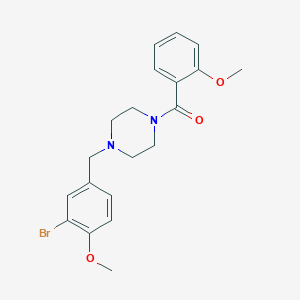
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-furoyl)piperazine](/img/structure/B247486.png)
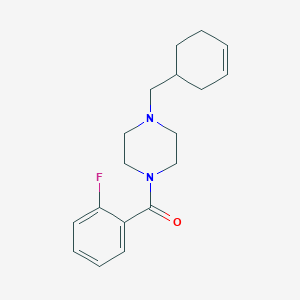
METHANONE](/img/structure/B247489.png)
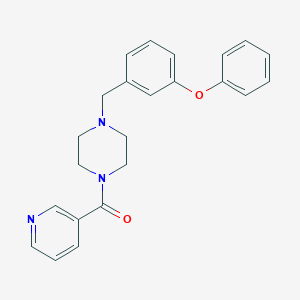
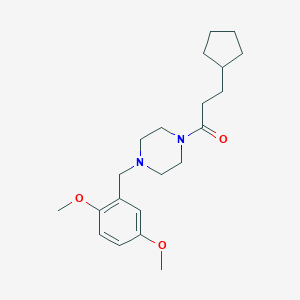
![2-(4-Chlorophenoxy)-1-[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B247494.png)

![2-(biphenyl-4-yloxy)-1-[4-(2,4-dimethoxybenzyl)piperazin-1-yl]ethanone](/img/structure/B247497.png)
![2-(biphenyl-4-yloxy)-1-[4-(2,5-dimethoxybenzyl)piperazin-1-yl]ethanone](/img/structure/B247498.png)
![4-{[4-(BENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-2,6-DIMETHOXYPHENOL](/img/structure/B247499.png)
